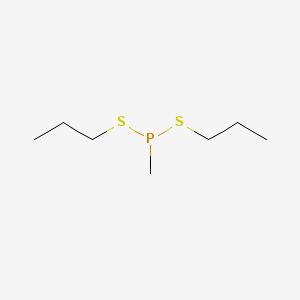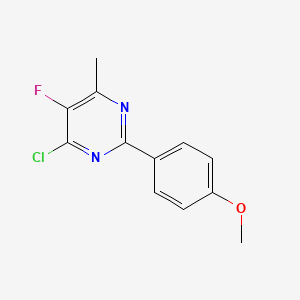
Methyl 4-(2-hydroxyethyl)-3-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-hydroxyethyl)-3-methoxybenzoate is an organic compound with the molecular formula C11H14O4 It is a derivative of benzoic acid, featuring a methoxy group at the third position and a hydroxyethyl group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-hydroxyethyl)-3-methoxybenzoate typically involves the esterification of 4-(2-hydroxyethyl)-3-methoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyethyl group is oxidized to a carboxyl group, forming 4-(2-carboxyethyl)-3-methoxybenzoic acid.
Reduction: The compound can be reduced to form Methyl 4-(2-hydroxyethyl)-3-methoxybenzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, often in the presence of a base or under acidic conditions.
Major Products Formed:
Oxidation: 4-(2-carboxyethyl)-3-methoxybenzoic acid.
Reduction: Methyl 4-(2-hydroxyethyl)-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 4-(2-hydroxyethyl)-3-methoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and oxidoreductases.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including fragrances and flavoring agents.
Wirkmechanismus
The mechanism by which Methyl 4-(2-hydroxyethyl)-3-methoxybenzoate exerts its effects depends on its specific application. In enzymatic reactions, it acts as a substrate that undergoes hydrolysis or oxidation. The hydroxyethyl and methoxy groups play crucial roles in its interaction with enzymes, influencing binding affinity and reaction rates.
Molecular Targets and Pathways:
Enzymes: Esterases and oxidoreductases are primary targets.
Pathways: The compound can participate in metabolic pathways involving ester hydrolysis and oxidation-reduction reactions.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-hydroxybenzoate: Lacks the hydroxyethyl group, making it less versatile in certain chemical reactions.
Methyl 3-methoxybenzoate: Lacks the hydroxyethyl group, affecting its reactivity and applications.
Ethyl 4-(2-hydroxyethyl)-3-methoxybenzoate: Similar structure but with an ethyl ester instead of a methyl ester, which can influence its physical properties and reactivity.
Uniqueness: Methyl 4-(2-hydroxyethyl)-3-methoxybenzoate is unique due to the presence of both hydroxyethyl and methoxy groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring specific solubility and reactivity profiles.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Eigenschaften
Molekularformel |
C11H14O4 |
|---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
methyl 4-(2-hydroxyethyl)-3-methoxybenzoate |
InChI |
InChI=1S/C11H14O4/c1-14-10-7-9(11(13)15-2)4-3-8(10)5-6-12/h3-4,7,12H,5-6H2,1-2H3 |
InChI-Schlüssel |
RORWTYLCNUQTPE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(=O)OC)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


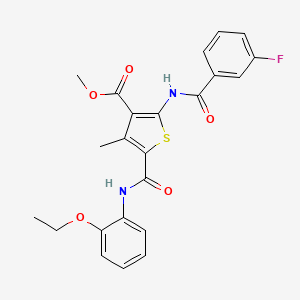

![6-Fluoro-1,2,4-triazolo[4,3-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B12078041.png)

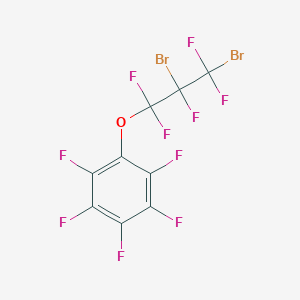


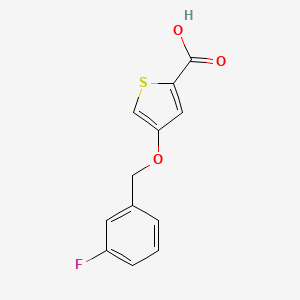
![10,13-dimethyl-17-[6-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12078070.png)
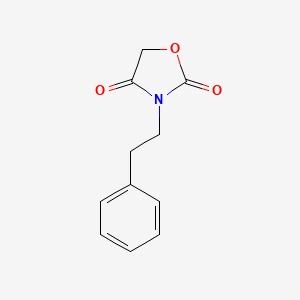
![[hydroxy-[[5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B12078085.png)
![[2-Benzoyloxy-3-(4-oxo-3-phenylmethoxy-5-prop-2-enyloxolan-2-yl)propyl] benzoate](/img/structure/B12078092.png)
